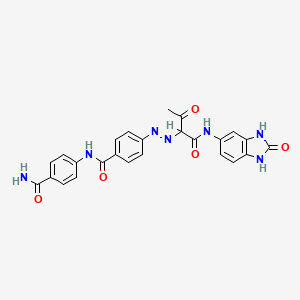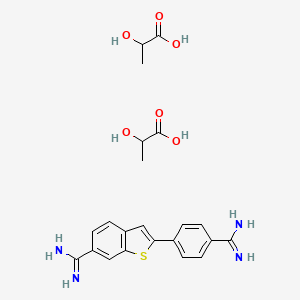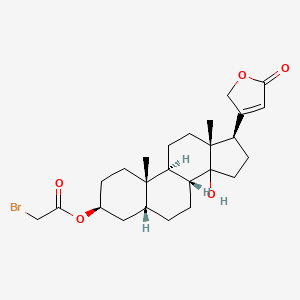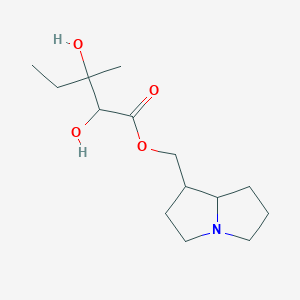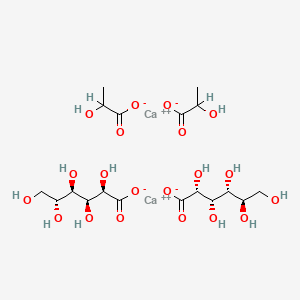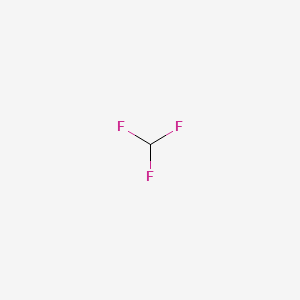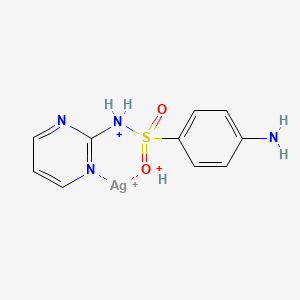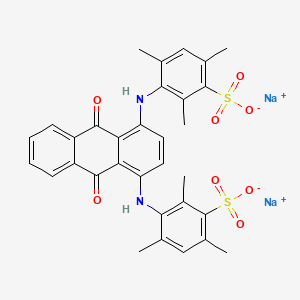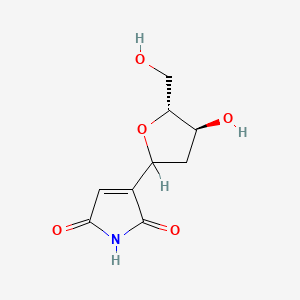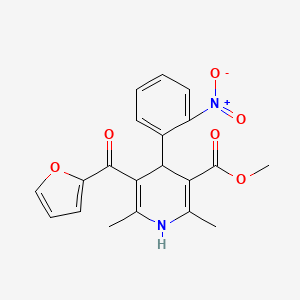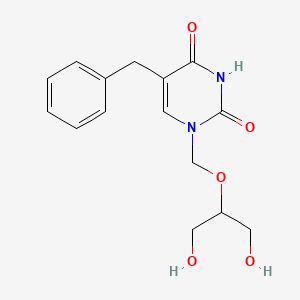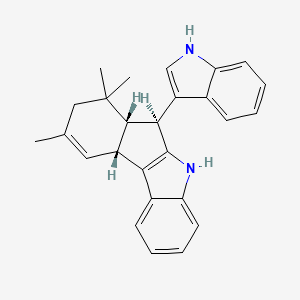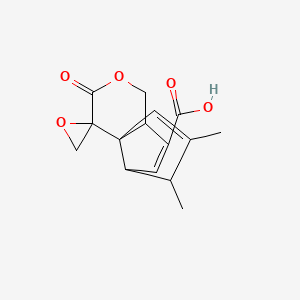
Antibiotic AT-116
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibiotic AT-116 is a natural product found in Streptomyces arenae, Streptomyces filipinensis, and other organisms with data available.
Aplicaciones Científicas De Investigación
Bacteriocin-Producing Probiotics
Lactobacillus sp. AP 116, isolated from pig intestines, exhibits promising properties as a probiotic. This bacterium produces bacteriocin with antimicrobial activity against several pathogens including Listeria monocytogenes and Clostridium perfringens. The bacteriocin retains its activity even after exposure to heat and organic solvents, making it a potential alternative to traditional antibiotics in the pig industry (Shin et al., 2012).
Antibiotic Resistance in Nature
Studies have detected the presence of the clinically significant extended-spectrum β-lactamase TEM-116 in desert soils, indicating that antibiotic resistance is not confined to human-impacted habitats. This discovery emphasizes the importance of environmental factors in the spread of antibiotic resistance and the need for a comprehensive approach to tackle this issue (Naidoo et al., 2020).
Thiopeptide Antibiotic TP-1161
The gene cluster responsible for the biosynthesis of the thiopeptide antibiotic TP-1161 has been characterized. This antibiotic, derived from a marine actinomycete, holds potential for medical applications, and understanding its biosynthetic pathways is crucial for future developments (Engelhardt et al., 2010).
Propiedades
Nombre del producto |
Antibiotic AT-116 |
|---|---|
Fórmula molecular |
C15H16O5 |
Peso molecular |
276.28 g/mol |
Nombre IUPAC |
7,8-dimethyl-2-oxospiro[4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-1,2'-oxirane]-5-carboxylic acid |
InChI |
InChI=1S/C15H16O5/c1-7-4-14-10(8(7)2)3-9(12(16)17)11(14)5-19-13(18)15(14)6-20-15/h3-4,8,10-11H,5-6H2,1-2H3,(H,16,17) |
Clave InChI |
NUPNVWUYFVEAIT-UHFFFAOYSA-N |
SMILES canónico |
CC1C2C=C(C3C2(C=C1C)C4(CO4)C(=O)OC3)C(=O)O |
Sinónimos |
arenaemycin E pentalenolactone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



